Ro 23-0364

Pharmaco-EEG Psychometric assessment Clinical pharmacology

Ro 23-0364 is a benzodiazepine receptor partial agonist with mixed agonist/antagonist properties. Unlike full agonists such as diazepam, it exhibits preserved anxiolytic and anticonvulsant activity while lacking sedative and hypothermic effects, making it the compound of choice for studies requiring anxiolytic modulation without performance impairment. Verified high purity ensures reproducible results in GABA-A receptor subtype and structure-activity investigations.

Molecular Formula C18H13ClN4O
Molecular Weight 336.8 g/mol
CAS No. 113066-25-4
Cat. No. B1679466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 23-0364
CAS113066-25-4
SynonymsRo 23-0364;  Ro 230364;  Ro-23-0364.
Molecular FormulaC18H13ClN4O
Molecular Weight336.8 g/mol
Structural Identifiers
SMILESC1C2=C(N=CN2C3=CC=CC=C3C(=N1)C4=CC=CC=C4Cl)C(=O)N
InChIInChI=1S/C18H13ClN4O/c19-13-7-3-1-5-11(13)16-12-6-2-4-8-14(12)23-10-22-17(18(20)24)15(23)9-21-16/h1-8,10H,9H2,(H2,20,24)
InChIKeyBKRBQMJIWKNKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 23-0364 (CAS: 113066-25-4) Procurement Guide for GABA-A Benzodiazepine Receptor Pharmacology Research


Ro 23-0364 (CAS: 113066-25-4) is an orally active imidazobenzodiazepine compound classified as a benzodiazepine receptor partial agonist with mixed agonist/antagonist properties [1]. Chemically designated as 6-(2-chlorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide (molecular formula: C18H13ClN4O; molecular weight: 336.78 g/mol), it belongs to the imidazobenzodiazepine subclass that incorporates a fused imidazole ring onto the classic benzodiazepine scaffold [1]. First disclosed in the mid-1980s, Ro 23-0364 was developed as a tool compound to dissect benzodiazepine receptor-mediated behavioral functions with reduced sedative liability compared to full agonists [2].

Why Ro 23-0364 Cannot Be Substituted with Diazepam or Other Benzodiazepine Receptor Ligands in Behavioral Pharmacology Studies


Substituting Ro 23-0364 with structurally or pharmacologically related compounds introduces irreconcilable confounding variables that compromise experimental interpretation. Ro 23-0364 is a benzodiazepine receptor partial agonist—its intrinsic efficacy at GABA-A receptors is submaximal relative to full agonists such as diazepam, producing a distinct spectrum of behavioral effects that cannot be replicated by full agonists, pure antagonists, or inverse agonists [1]. Furthermore, even among other putative partial agonists (e.g., Ro16-6028, Ro23-1590, abecarnil), Ro 23-0364 exhibits a unique pattern of activity across benzodiazepine receptor-mediated functions, with preserved anxiolytic and anticonvulsant activity while lacking sedative and hypothermic effects that characterize full agonists or other partial agonists [2]. The quantitative evidence presented below demonstrates that generic substitution without accounting for these differential pharmacological signatures will yield non-comparable data sets and flawed structure-activity conclusions [1] [2].

Quantitative Differentiation of Ro 23-0364 Versus Diazepam and Other Benzodiazepine Receptor Ligands: Direct Comparative Evidence


Superior Pharmaco-EEG and Psychometric Profile: Ro 23-0364 vs. Diazepam in Healthy Volunteers

In a double-blind, placebo-controlled crossover study, Ro 23-0364 produced dose-dependent pharmaco-EEG changes that differed qualitatively from those induced by the full agonist diazepam, with Ro 23-0364 displaying a mixed agonist/antagonist profile [1]. Psychometric testing revealed that Ro 23-0364 (0.5 mg and 1.0 mg) did not impair attention, concentration, or psychomotor performance at doses that produced anxiolytic-like EEG signatures, whereas diazepam (10 mg) induced significant sedation and performance deficits [1].

Pharmaco-EEG Psychometric assessment Clinical pharmacology

Distinct Functional Selectivity: Ro 23-0364 Exhibits Agonist Activity Across Multiple Benzodiazepine Receptor-Mediated Functions Without Affecting Body Temperature

In a comprehensive comparative analysis of five benzodiazepine receptor-mediated behavioral functions (hyperphagia, anxiolysis, sedation, hypothermia, and anticonvulsant activity), Ro 23-0364 demonstrated a unique activity profile among putative partial agonists [1]. Specifically, Ro 23-0364 produced no effect on body temperature (hypothermia test) while maintaining agonist activity in other behavioral assays [1]. This contrasts with Ro23-1590, which lacked effects on both anxiolysis and hypothermia, and with full agonists like diazepam, which produce robust hypothermic responses [1].

Benzodiazepine receptor Partial agonist Behavioral pharmacology

Differentiation in Ingestional Behavior Assays: Ro 23-0364 Enhances Food Intake Unlike Pyrazoloquinoline Partial Agonists

Tests of ingestional behavior effectively discriminate among benzodiazepine receptor partial agonists [1]. Ro 23-0364, along with Ro16-6028 and Ro17-1812, enhanced ingestional responses in animal models, whereas the pyrazoloquinoline partial agonists CGS 9895 and CGS 9896 failed to stimulate food intake and instead antagonized agonist-induced increases in ingestion [1].

Ingestional behavior Hyperphagia Benzodiazepine receptor partial agonists

Dose-Dependent Feeding Enhancement: Ro 23-0364 Increases Palatable Food Intake Without Effect in Presatiated Animals

The imidazobenzodiazepine Ro 23-0364 produced dose-dependent increases in palatable food intake in a standard feeding procedure in rats, across the dose range of 0.3–10.0 mg/kg [1]. However, Ro 23-0364 failed to stimulate food intake in presatiated animals, distinguishing its hyperphagic profile from that of some other benzodiazepine receptor ligands [1].

Feeding behavior Palatable food intake Benzodiazepine receptor ligand

Primary Research Applications of Ro 23-0364 Based on Verified Comparative Evidence


Behavioral Pharmacology: Dissecting Benzodiazepine Receptor-Mediated Anxiolysis Without Sedative Confounds

Ro 23-0364 is the compound of choice for studies requiring anxiolytic modulation of the GABA-A benzodiazepine receptor while avoiding the sedative and performance-impairing effects that accompany full agonists like diazepam [1]. The direct head-to-head pharmaco-EEG and psychometric evidence demonstrates that Ro 23-0364 produces anxiolytic-like EEG signatures without subjective sedation or psychomotor deficits at 0.25–1.0 mg doses in humans, enabling cleaner interpretation of anxiety-related behavioral endpoints [1].

Ingestional Behavior and Feeding Studies: Selective Hyperphagic Modulation

For investigations of benzodiazepine receptor involvement in ingestional behavior, Ro 23-0364 provides a distinct hyperphagic effect that differentiates it from pyrazoloquinoline partial agonists (CGS 9895, CGS 9896), which act as functional antagonists in feeding assays [2]. Additionally, Ro 23-0364 produces dose-dependent feeding enhancement (0.3–10.0 mg/kg) in standard paradigms without the sedative profile associated with zolpidem [3], making it suitable for studies of appetite regulation and hyperphagia mechanisms.

Receptor Heterogeneity and Subtype Selectivity Studies

Ro 23-0364 serves as a critical comparator compound for probing benzodiazepine receptor heterogeneity and functional selectivity across GABAA receptor subtypes [4]. Its unique pattern of activity—preserved agonist effects in hyperphagia, anxiolysis, and anticonvulsant assays coupled with absence of hypothermic effect—contrasts with other partial agonists (e.g., Ro23-1590, Ro16-6028) and full agonists, providing a differential pharmacological fingerprint for mapping structure-activity relationships and receptor subtype contributions to specific behavioral outputs [4].

Comparative Benzodiazepine Receptor Ligand Pharmacology Tool

As a benzodiazepine receptor partial agonist with mixed agonist/antagonist properties, Ro 23-0364 is an essential tool for benchmark studies comparing the behavioral and electrophysiological effects of ligands spanning the efficacy spectrum (full agonists, partial agonists, antagonists, and inverse agonists) [1] [4]. Its oral activity and well-characterized human pharmaco-EEG profile provide a validated reference point for evaluating novel compounds targeting the benzodiazepine binding site [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 23-0364

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.